molecular formula C5H9NOS B1396215 Thioacetic acid S-azetidin-3-YL ester CAS No. 886615-18-5

Thioacetic acid S-azetidin-3-YL ester

Cat. No.: B1396215
CAS No.: 886615-18-5
M. Wt: 131.2 g/mol
InChI Key: MSDPQMLGLORYHQ-UHFFFAOYSA-N
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Description

Thioacetic acid S-azetidin-3-YL ester is a chemical compound that has garnered significant attention due to its potential applications in various fields. It is a thioester derivative of azetidine, a four-membered heterocyclic compound. The compound’s unique structure and properties make it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thioacetic acid S-azetidin-3-YL ester typically involves the reaction of azetidine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioester bond. The reaction mixture is often heated to a temperature range of 50-70°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Thioacetic acid S-azetidin-3-YL ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

Thioacetic acid S-azetidin-3-YL ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thioacetic acid S-azetidin-3-YL ester involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This reactivity is primarily due to the presence of the thioester group, which can undergo nucleophilic attack under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

  • Thioacetic acid S-azetidin-2-YL ester
  • Thioacetic acid S-azetidin-4-YL ester
  • Thioacetic acid S-pyrrolidin-3-YL ester

Uniqueness

Thioacetic acid S-azetidin-3-YL ester is unique due to its specific substitution pattern on the azetidine ring. This structural feature imparts distinct reactivity and properties compared to its analogs. For instance, the position of the thioester group can influence the compound’s stability, reactivity, and interaction with biological targets.

Properties

IUPAC Name

S-(azetidin-3-yl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NOS/c1-4(7)8-5-2-6-3-5/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDPQMLGLORYHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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